{[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 3,6-dichloropyridine-2-carboxylate
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Overview
Description
{[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 3,6-dichloropyridine-2-carboxylate is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 3,6-dichloropyridine-2-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the 3,6-dichloropyridine-2-carboxylate core, which can be synthesized through chlorination reactions of pyridine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed. The scalability of the synthesis process is crucial for industrial applications, and methods such as crystallization and chromatography are used for purification .
Chemical Reactions Analysis
Types of Reactions
{[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 3,6-dichloropyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of chlorine atoms with other functional groups .
Scientific Research Applications
{[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 3,6-dichloropyridine-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of {[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 3,6-dichloropyridine-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- {[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}methyl 3,6-dichloropyridine-2-carboxylate
- {[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 3,5-dichloropyridine-2-carboxylate
- {[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 3,6-dichloropyridine-4-carboxylate
Uniqueness
{[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 3,6-dichloropyridine-2-carboxylate is unique due to its specific substitution pattern on the pyridine ring and the presence of both diethoxyphenyl and carbamoyl groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
[2-[2-(3,4-diethoxyphenyl)ethylamino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N2O5/c1-3-27-15-7-5-13(11-16(15)28-4-2)9-10-23-18(25)12-29-20(26)19-14(21)6-8-17(22)24-19/h5-8,11H,3-4,9-10,12H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMXAOIRQBGFOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC(=O)COC(=O)C2=C(C=CC(=N2)Cl)Cl)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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